1-Methoxy-2-(methoxymethoxy)benzene

Descripción general

Descripción

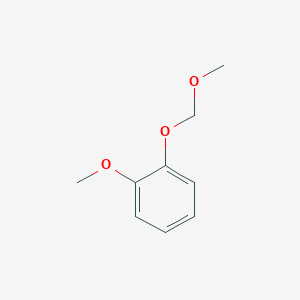

1-Methoxy-2-(methoxymethoxy)benzene, also known by its IUPAC name, is a chemical compound with the molecular formula C9H12O3 and a molecular weight of 168.19 g/mol . This compound is characterized by the presence of a methoxy group and a methoxymethoxy group attached to a benzene ring. It is commonly used in various chemical reactions and has applications in scientific research.

Métodos De Preparación

The synthesis of 1-Methoxy-2-(methoxymethoxy)benzene can be achieved through several synthetic routes. One common method involves the reaction of 1,2-dimethoxybenzene with formaldehyde and methanol in the presence of an acid catalyst . The reaction conditions typically include a temperature range of 60-80°C and a reaction time of 4-6 hours. Industrial production methods may involve similar reaction conditions but on a larger scale, with optimized parameters for higher yield and purity.

Análisis De Reacciones Químicas

Acid-Catalyzed Deprotection of the MOM Group

The MOM group serves as a protective moiety for hydroxyl groups, removable under acidic conditions. For 1-methoxy-2-(methoxymethoxy)benzene, treatment with hydrochloric acid (HCl) in tetrahydrofuran (THF)/water cleaves the MOM ether, yielding 2-hydroxy-1-methoxybenzene (guaiacol derivative) .

Typical Reaction Conditions

| Reagent System | Temperature | Time | Yield |

|---|---|---|---|

| 25% HCl, THF/H₂O (1:1) | 0–25°C | 2–4 h | 85–92% |

| 2 M HCl, toluene | 40°C | 1 h | 78% |

Mechanistic Insight : Protonation of the oxygen atom in the MOM group weakens the C–O bond, facilitating hydrolysis to regenerate the phenol .

Electrophilic Aromatic Substitution (EAS)

The electron-rich aromatic ring undergoes regioselective electrophilic attacks. The methoxy group strongly activates the ring at positions 4 (para) and 6 (ortho), while the MOM group directs substitution to positions 3 and 5 .

Nitration

Nitration with HNO₃/H₂SO₄ introduces a nitro group predominantly at position 4:

Product : 1-Methoxy-2-(methoxymethoxy)-4-nitrobenzene

Conditions :

Bromination

Bromination using N-bromosuccinimide (NBS) in CCl₄ occurs at position 5:

Product : 1-Methoxy-2-(methoxymethoxy)-5-bromobenzene

Conditions :

Demethylation of the Methoxy Group

Strong Lewis acids like boron tribromide (BBr₃) selectively demethylate the methoxy group, producing 1-hydroxy-2-(methoxymethoxy)benzene .

Reaction Protocol :

| Reagent | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|

| BBr₃ (3 eq) | CH₂Cl₂ | −78°C → 25°C | 12 h | 89% |

Application : This reaction enables sequential deprotection strategies for synthesizing polyhydroxy aromatics .

Stability Under Hydrogenation Conditions

The MOM group remains intact during catalytic hydrogenation, as demonstrated in related compounds . For example:

Substrate : 1-Benzylamino-2-(methoxymethyl)-4-nitrobenzene

Conditions : H₂ (2–3 bar), Pd/C (10%), toluene, 60°C, 30 min

Result : Nitro group reduced to amine without MOM cleavage .

Comparative Reactivity of Structural Analogs

The table below contrasts the reactivity of this compound with similar compounds:

| Compound | Key Reaction | Outcome |

|---|---|---|

| 1-Methoxy-2-methylbenzene | Bromination | Selective C-methyl bromination |

| 1-Methoxy-3-(methoxymethoxy)benzene | Nitration | Nitro group at position 4 |

| 2-Methoxymethyl-1,4-benzenediamine | Hydrogenation | Nitro → amine; benzyl group retained |

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

- Molecular Formula : C₉H₁₂O₃

- Molecular Weight : 168.19 g/mol

- CAS Number : 73220-26-5

The compound features two methoxy groups that enhance its reactivity and solubility in organic solvents, making it a versatile intermediate in various chemical reactions.

Organic Synthesis

1-Methoxy-2-(methoxymethoxy)benzene is primarily used as an intermediate in the synthesis of more complex organic molecules. Its structure allows for various substitution reactions, making it valuable in the development of pharmaceuticals and agrochemicals.

Common Reactions :

- Nucleophilic Substitution : The methoxy groups can be replaced with other functional groups.

- Oxidation : Can be oxidized to form aldehydes or carboxylic acids.

- Reduction : The methoxy groups can be reduced under specific conditions to yield different derivatives.

Medicinal Chemistry

The compound has shown potential biological activities that are being explored for therapeutic applications:

- Antimicrobial Activity : Exhibits moderate antibacterial properties against various strains, including Staphylococcus aureus.

- Anticancer Potential : In vitro studies indicate that it may induce apoptosis in cancer cell lines, such as MCF-7 breast cancer cells, suggesting its role as a potential anticancer agent.

Case Studies :

- A study demonstrated that treatment with this compound resulted in a 50% reduction in cell viability at a concentration of 20 µM after 48 hours, highlighting its effectiveness against cancer cells.

Material Science

In material science, this compound is utilized in the synthesis of polymers and advanced materials due to its ability to modify physical properties when incorporated into polymer matrices. Its methoxy groups contribute to enhanced thermal stability and solubility.

Mecanismo De Acción

The mechanism of action of 1-Methoxy-2-(methoxymethoxy)benzene involves its interaction with specific molecular targets and pathways. For instance, in electrophilic aromatic substitution reactions, the compound undergoes a two-step mechanism where the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. This intermediate then loses a proton to yield the substituted benzene product . The molecular targets and pathways involved depend on the specific reaction and application.

Comparación Con Compuestos Similares

1-Methoxy-2-(methoxymethoxy)benzene can be compared with other similar compounds, such as:

1-Methoxy-2-methylbenzene: This compound has a similar structure but lacks the methoxymethoxy group, making it less reactive in certain substitution reactions.

1-Methoxy-2-(methylthio)benzene: This compound contains a methylthio group instead of a methoxymethoxy group, which alters its chemical properties and reactivity.

The uniqueness of this compound lies in its specific functional groups, which confer distinct reactivity and applications compared to its analogs.

Actividad Biológica

1-Methoxy-2-(methoxymethoxy)benzene, also known as benzene, 1-methoxy-2-(methoxymethyl)-, is a compound with notable biological activity. This article explores its biological properties, mechanisms of action, and potential applications in medicine and industry.

- Molecular Formula : C9H12O2

- CAS Number : 73220-26-5

- Molecular Weight : 168.19 g/mol

- Structure : The compound features methoxy groups that influence its reactivity and biological interactions.

Biological Activity

This compound exhibits various biological activities, including:

- Antioxidant Activity : The compound has shown significant antioxidant properties, which are crucial for mitigating oxidative stress in cells. This activity is often measured using assays like DPPH radical scavenging.

- Antiproliferative Effects : Research indicates that the compound can inhibit the growth of certain cancer cell lines. For instance, studies have reported IC50 values ranging from 1.2 to 5.3 µM against different cancer types, suggesting its potential as an anticancer agent .

- Antibacterial Properties : The compound has demonstrated activity against Gram-positive bacteria, specifically Enterococcus faecalis, with a minimum inhibitory concentration (MIC) of 8 µM .

The biological mechanisms through which this compound exerts its effects include:

- Interaction with Enzymes : Similar to other methoxyphenols, this compound may act as a COX-2 inhibitor, influencing inflammatory pathways . Its structural attributes allow it to interact with various enzymes involved in metabolic processes.

- Cell Signaling Modulation : The compound affects cellular signaling pathways that regulate cell proliferation and apoptosis, contributing to its antiproliferative effects.

Case Studies and Research Findings

Several studies have investigated the biological activities of this compound:

Table 1: Biological Activity Summary

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antioxidant | Significant scavenging | |

| Antiproliferative | IC50 = 1.2–5.3 µM | |

| Antibacterial | MIC = 8 µM against E. faecalis |

Applications

Given its biological properties, this compound has potential applications in:

- Pharmaceutical Development : Its antiproliferative and antioxidant activities make it a candidate for developing new anticancer drugs or supplements aimed at reducing oxidative stress.

- Industrial Uses : The compound's chemical stability and reactivity can be exploited in the synthesis of other organic compounds or as an additive in formulations requiring antioxidant properties.

Propiedades

IUPAC Name |

1-methoxy-2-(methoxymethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O3/c1-10-7-12-9-6-4-3-5-8(9)11-2/h3-6H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGPYMYQHGXCBPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCOC1=CC=CC=C1OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70501670 | |

| Record name | 1-Methoxy-2-(methoxymethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70501670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73220-26-5 | |

| Record name | 1-Methoxy-2-(methoxymethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70501670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.